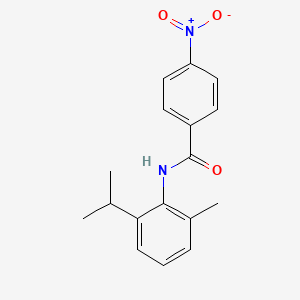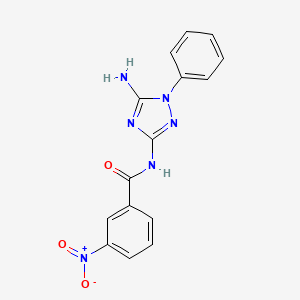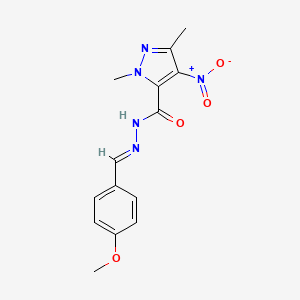![molecular formula C22H20N2O2S B5598362 2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)
2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydroisoquinoline derivatives are a class of compounds with significant interest due to their diverse pharmacological properties and applications in medicinal chemistry. They are synthesized through various methods, involving multicomponent reactions, catalyzed cyclizations, and modifications of existing isoquinoline frameworks.
Synthesis Analysis
Several methods have been developed for synthesizing tetrahydroisoquinoline derivatives. One approach involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine under specific conditions, leading to the selective formation of trans-tetrahydroisoquinoline carboxylic acids (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Another example includes the use of Lewis acid catalysis in reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to produce pyrrolidine and tetrahydroquinoline derivatives (Jian-Mei Lu, Min Shi, 2007).
Molecular Structure Analysis
The molecular structures of tetrahydroisoquinoline derivatives are characterized using techniques such as X-ray crystallography, showing non-planar benzoylthiourea units and disordered tetrahydroquinoline rings in some compounds (Abdullah M. Asiri et al., 2011). Computational methods, including DFT calculations, are employed to investigate the electronic structures and predict properties of these molecules.
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives includes transformations such as the removal of pyrrolidine substituents through dehydrogenation (S. Mahboobi et al., 1994) and reactions with activated acetylenes to form pyrrolo[2,1-a]isoquinolines (I. Yavari, M. Piltan, L. Moradi, 2009).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of tetrahydroisoquinoline derivatives can be inferred from their synthesis conditions and molecular structure. These properties are crucial for their application in medicinal chemistry and materials science.
Chemical Properties Analysis
Tetrahydroisoquinoline derivatives exhibit a variety of chemical properties, including photophysical behaviors and reactivity towards other organic molecules. Their electronic spectra and quantum-chemical simulations provide insights into their potential applications as dyes and in other chemical industries (O. Yelenich et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One major area of research has focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. These compounds, including various analogs of tetrahydroisoquinoline, have been evaluated for their in vitro anticancer activity against several breast cancer cell lines. The modifications on the phenyl ring of the tetrahydroisoquinoline moiety have shown potent cytotoxicity, indicating their promise as safer anticancer drugs. The study by Redda, Gangapuram, and Ardley (2010) exemplifies this research direction, highlighting the synthesis of these compounds and their evaluation against cancer cell lines with promising results (Redda, Gangapuram, & Ardley, 2010).
Applications in Organic Light-Emitting Diodes (OLEDs)
Another research area involves the use of cyclometalated iridium(III) complexes, where 1-phenylisoquinoline acts as a ligand, in organic light-emitting diodes (OLEDs). These complexes have been shown to possess highly efficient red phosphorescence, making them suitable for application in OLED technology. The study by Tsuboyama et al. (2003) demonstrates the synthesis and luminescence properties of such complexes, providing insights into their potential use in high-efficiency OLED devices (Tsuboyama et al., 2003).
Synthesis of Novel Compounds with Biological Activities
Research has also focused on the synthesis of new compounds with potential biological activities, such as anticonvulsant and antibacterial effects. For example, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized and evaluated for their anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Studies like the one conducted by Ohkubo et al. (1996) suggest that modifications of the tetrahydroisoquinoline and related scaffolds could lead to significant biological activities, including anticonvulsant effects (Ohkubo et al., 1996).
Eigenschaften
IUPAC Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(pyridin-2-ylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-20-14-24(13-18-5-1-2-6-19(18)20)22(26)17-10-8-16(9-11-17)15-27-21-7-3-4-12-23-21/h1-12,20,25H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKOBGRDQICMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)CSC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)





![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)